molecular formula C5H9BrO B2695253 3-(Bromomethyl)cyclobutan-1-ol CAS No. 1909286-61-8

3-(Bromomethyl)cyclobutan-1-ol

Cat. No. B2695253
CAS RN: 1909286-61-8
M. Wt: 165.03
InChI Key: RDEYAXQOAZNNDA-SYDPRGILSA-N
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Description

“3-(Bromomethyl)cyclobutan-1-ol” is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.03 . The IUPAC name for this compound is also “this compound” and it appears as a colorless liquid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutane ring with a bromomethyl group and a hydroxyl group attached . The InChI code for this compound is 1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2/t4-,5+ .


Physical And Chemical Properties Analysis

“this compound” is a colorless liquid . It has a molecular weight of 165.03 and a molecular formula of C5H9BrO .

Scientific Research Applications

Palladium-Catalyzed Reactions

Palladium-catalyzed processes enable the creation of complex molecules through carbon-carbon bond cleavage and formation. For instance, cyclobutanones can react with aryl bromides in the presence of palladium catalysts to produce arylated benzolactones, showcasing the versatility of cyclobutanones in synthesizing pharmacologically relevant compounds (Matsuda, Shigeno, & Murakami, 2008).

Lewis Acid-Catalyzed Reactions

Lewis acid-catalyzed reactions demonstrate the potential for constructing functionalized cyclobutene, cyclobutane, and cyclopropane derivatives from arylmethylenecyclopropanes and triarylpropynols. These reactions underscore the applicability of cyclobutanes in synthesizing diverse organic structures (Yao & Shi, 2007).

[2+2] Cycloaddition

[2+2] Cycloaddition reactions are crucial for synthesizing cyclobutane derivatives, including the thermal [2+2] cycloaddition to afford fluorene-9-spiro derivatives. This process highlights the importance of cyclobutane structures in organic synthesis, offering pathways to novel chemical entities (Toda, Motomura, & Oshima, 1974).

Organic Synthesis and Material Science

The field of organic synthesis and material science benefits from the study of cyclobutane derivatives. For example, cyclobutanes have been used to explore the synthesis of complex molecules in the solid state via hydrogen-bond-driven self-assembly, demonstrating their utility in creating stereochemically complex and functionalized materials (MacGillivray, 2008).

Photocatalysis

Photocatalysis research includes the use of visible light for [2+2] enone cycloadditions, where cyclobutane products are synthesized with excellent diastereoselectivity. This area highlights the role of cyclobutanes in developing photochemical processes for synthesizing complex, valuable chemical products (Ischay, Anzovino, Du, & Yoon, 2008).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . In case of fire, CO2, dry chemical, or foam can be used for extinction .

properties

IUPAC Name

3-(bromomethyl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEYAXQOAZNNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1909286-61-8, 2169140-89-8
Record name rac-(1s,3s)-3-(bromomethyl)cyclobutan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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